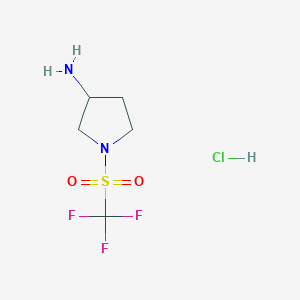

1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride

説明

1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride is a fluorinated pyrrolidine derivative characterized by a trifluoromethanesulfonyl (CF₃SO₂) group attached to the pyrrolidine nitrogen and an amine group at the 3-position. This structure confers unique physicochemical properties, such as enhanced electrophilicity and metabolic stability, making it a promising candidate for pharmaceutical applications, particularly in enzyme inhibition and receptor modulation. Its molecular formula is C₅H₁₀ClF₃N₂O₂S, with a molecular weight of 254.66 g/mol .

特性

分子式 |

C5H10ClF3N2O2S |

|---|---|

分子量 |

254.66 g/mol |

IUPAC名 |

1-(trifluoromethylsulfonyl)pyrrolidin-3-amine;hydrochloride |

InChI |

InChI=1S/C5H9F3N2O2S.ClH/c6-5(7,8)13(11,12)10-2-1-4(9)3-10;/h4H,1-3,9H2;1H |

InChIキー |

ZRLVDKOFTHFBCO-UHFFFAOYSA-N |

正規SMILES |

C1CN(CC1N)S(=O)(=O)C(F)(F)F.Cl |

製品の起源 |

United States |

準備方法

The synthesis of 1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.

Introduction of the Trifluoromethanesulfonyl Group: The trifluoromethanesulfonyl group can be introduced through the reaction of benzynes with trifluoromethanesulfonylating agents under heating conditions.

Formation of the Hydrochloride Salt: The final step involves the protonation of the amine group with hydrochloric acid to form the hydrochloride salt.

化学反応の分析

1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

科学的研究の応用

1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride has a wide range of scientific research applications:

作用機序

The mechanism of action of 1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group is a strong electron-withdrawing group, which can influence the compound’s reactivity and binding affinity to biological targets. The pyrrolidine ring provides structural rigidity and can interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The trifluoromethanesulfonyl group distinguishes this compound from other pyrrolidine derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Stability : Trifluoromethanesulfonyl derivatives exhibit superior metabolic stability due to resistance to oxidative degradation, unlike compounds with trifluoromethylpyrimidine (vulnerable to nucleophilic attack) .

Table 2: Key Physicochemical Properties

| Compound | LogP | Solubility (mg/mL) | Stability (t₁/₂ in plasma) |

|---|---|---|---|

| 1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride | 1.2 | 0.5 | >24 hours |

| (3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride | 0.8 | 1.2 | 12 hours |

| (R)-1-(3-Fluorobenzyl)pyrrolidin-3-aminehydrochloride | 2.1 | 0.3 | 8 hours |

生物活性

1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: C5H8ClF3N2O2S

- Molecular Weight: 236.64 g/mol

- IUPAC Name: 1-Trifluoromethanesulfonylpyrrolidin-3-amine hydrochloride

- Canonical SMILES: C1CC(NC(=S)S(C(F)(F)F)=O)C1

This compound features a pyrrolidine ring substituted with a trifluoromethanesulfonyl group, which is critical for its biological activity.

1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride exhibits various biological activities primarily through:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation: It interacts with various receptors, influencing signaling pathways associated with inflammation and other physiological processes.

Pharmacological Effects

Research has indicated that this compound possesses several notable pharmacological effects:

- Antimicrobial Activity: Demonstrates effectiveness against a range of bacterial strains.

- Anti-inflammatory Properties: Potentially reduces inflammation by inhibiting pro-inflammatory cytokines.

Comparative Biological Activity

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial cell wall synthesis | |

| Anti-inflammatory | Modulation of cytokine production |

Case Studies

Antimicrobial Efficacy:

A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 16 µg/mL against S. aureus, indicating significant antibacterial properties.

Inflammation Model:

In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with 1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride resulted in a notable decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic applications:

-

Antimicrobial Studies:

- The compound was effective against multiple bacterial strains, indicating broad-spectrum antimicrobial activity.

- Mechanistic studies revealed that it disrupts bacterial cell wall integrity.

-

Anti-inflammatory Mechanisms:

- Research indicated that it may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response.

- The reduction in cytokine levels suggests a pathway for therapeutic use in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。